Sermorelin acetate

Overview

Description

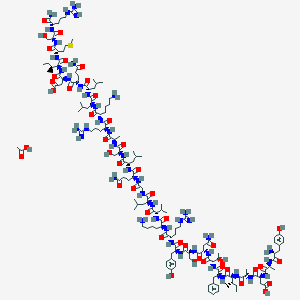

Growth hormone-releasing hormone (1-29), also known as sermorelin, is a synthetic peptide that mimics the natural growth hormone-releasing hormone. It consists of the first 29 amino acids of the full 44 amino acid sequence of growth hormone-releasing hormone. This truncated version retains the biological activity necessary to stimulate the release of growth hormone from the anterior pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of growth hormone-releasing hormone (1-29) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence through a series of coupling and deprotection steps. The reaction conditions typically involve the use of protected amino acid derivatives, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

Industrial production of growth hormone-releasing hormone (1-29) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product undergoes purification through high-performance liquid chromatography (HPLC) and is characterized using mass spectrometry and amino acid analysis to ensure purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions

Growth hormone-releasing hormone (1-29) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, activity, or resistance to enzymatic degradation .

Common Reagents and Conditions

Oxidation: Performed using reagents like hydrogen peroxide or iodine under mild conditions to avoid peptide degradation.

Reduction: Typically involves agents like dithiothreitol (DTT) to reduce disulfide bonds.

Substitution: Achieved through site-directed mutagenesis or chemical modification, often using reagents like N-methylmorpholine.

Major Products

The major products formed from these reactions include modified peptides with enhanced biological activity or stability. For example, substitution of specific amino acids can result in analogs with increased resistance to enzymatic cleavage .

Scientific Research Applications

Growth hormone-releasing hormone (1-29) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating growth hormone release and its effects on various physiological processes.

Medicine: Employed in diagnostic tests to assess growth hormone deficiency and as a potential therapeutic agent for conditions like growth hormone deficiency and age-related decline in growth hormone levels.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques

Mechanism of Action

Growth hormone-releasing hormone (1-29) exerts its effects by binding to the growth hormone-releasing hormone receptor on the surface of somatotroph cells in the anterior pituitary gland. This binding activates the G-protein-coupled receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP levels stimulate the release of stored growth hormone into the bloodstream. Additionally, growth hormone-releasing hormone (1-29) promotes the synthesis of new growth hormone, ensuring a sustained release .

Comparison with Similar Compounds

Similar Compounds

CJC-1295: A long-acting analog of growth hormone-releasing hormone that includes modifications to increase its half-life and stability.

Tesamorelin: A synthetic analog of growth hormone-releasing hormone with modifications to enhance its affinity for the receptor and resistance to degradation.

Human Growth Hormone (hGH): The endogenous hormone that growth hormone-releasing hormone (1-29) stimulates the release of .

Uniqueness

Growth hormone-releasing hormone (1-29) is unique in its ability to mimic the natural growth hormone-releasing hormone while being shorter and more stable. Its truncated structure allows for easier synthesis and modification, making it a valuable tool in both research and clinical settings .

Biological Activity

Sermorelin acetate is a synthetic peptide analogue of human growth hormone-releasing hormone (GHRH), consisting of 29 amino acids. It primarily functions to stimulate the secretion of growth hormone (GH) from the anterior pituitary gland. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical applications, and relevant research findings.

This compound acts by binding to GHRH receptors in the pituitary gland, mimicking the action of natural GHRH. This interaction stimulates the transcription of growth hormone messenger RNA (mRNA), leading to increased synthesis and release of GH. Unlike exogenous GH therapies, sermorelin promotes endogenous GH production, which is subject to physiological regulation through negative feedback mechanisms involving somatostatin, thus minimizing risks associated with overdosing on GH .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After subcutaneous administration, peak serum concentrations are typically reached within 5 to 20 minutes, with an absolute bioavailability of approximately 6% .

- Distribution : The volume of distribution ranges from 23.7 to 25.8 liters following intravenous administration .

- Half-life : The half-life of this compound is about 11 to 12 minutes .

- Metabolism : While specific metabolism studies in humans are lacking, it is known that sermorelin is primarily metabolized through enzymatic processes typical for peptides .

Biological Effects

This compound exhibits several biological activities beyond GH stimulation:

- Immunomodulatory Effects : It has been observed to increase the number of activated immune cells and enhance histamine release from mast cells in a calcium-dependent manner .

- Pro-Angiogenic Properties : Sermorelin promotes the secretion of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis and tissue repair processes .

- Impact on IGF-1 Levels : By stimulating GH release, sermorelin indirectly increases insulin-like growth factor 1 (IGF-1) levels, which are essential for growth and metabolic functions .

Clinical Applications

This compound has been utilized primarily for:

- Diagnosis of Growth Hormone Deficiency (GHD) : It serves as a provocative test for assessing pituitary function in adults and children. Studies indicate that sermorelin can effectively differentiate between GHD and normal GH secretion patterns .

- Treatment of Idiopathic Short Stature in Children : Clinical trials have shown that daily subcutaneous administration can induce catch-up growth in children with GHD, leading to sustained increases in height velocity over extended periods .

Table 1: Summary of Clinical Studies on this compound

| Study Reference | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Walker et al., 1994 | Adults with GHD | 1 μg/kg IV | Single dose | Significant GH response |

| Villalobos et al., 1997 | Children with idiopathic GHD | 30 μg/kg SC | 12 months | Sustained height velocity increase |

| JAMA Neurology Study | Adults with MCI | 1 mg/d SC | 20 weeks | Improved cognitive performance |

In a notable study published in JAMA Neurology, participants receiving daily injections of sermorelin showed improvements in cognitive functions measured by various tests after a treatment period of 20 weeks . This suggests potential neuroprotective effects attributable to increased GH levels.

Adverse Effects

While generally well-tolerated, this compound may cause side effects including:

- Injection site reactions (pain, swelling)

- Flushing

- Headaches

- Nausea

- Dizziness

Properties

IUPAC Name |

acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLCEKWPOSAKSZ-YQMCHIOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H250N44O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86168-78-7 (Parent) | |

| Record name | Sermorelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

3417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114466-38-5 | |

| Record name | Sermorelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.